molecular formula C24H39ClN2O3 B065090 Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- CAS No. 172800-03-2

Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-

Katalognummer B065090
CAS-Nummer: 172800-03-2
Molekulargewicht: 439 g/mol
InChI-Schlüssel: WTYDICABGJYSEV-BNBNXSKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as cyclohexylamines, which are known to have a variety of pharmacological effects. The purpose of

Wirkmechanismus

The mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is not fully understood. It is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. It may also act on other receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic effects. It has also been shown to reduce the release of glutamate, which can lead to a reduction in neuropathic pain and depression.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- in lab experiments include its ability to modulate the GABA-A receptor, its analgesic and anxiolytic properties, and its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. The limitations of using this compound include its limited solubility in water and its potential for toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the study of Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-. One direction is to further investigate its mechanism of action and its potential use in the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. Another direction is to develop new analogs of this compound with improved solubility and reduced toxicity. Finally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of complex neurological disorders.
Conclusion:
In conclusion, Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a chemical compound that has been extensively studied for its potential use in scientific research. It has a variety of pharmacological effects, including analgesic, anxiolytic, and anticonvulsant properties. Its mechanism of action is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. It has potential advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesemethoden

The synthesis method for Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- involves the reaction of 2-butoxyphenyl isocyanate with 2-(1-piperidinylmethyl)cycloheptanol in the presence of hydrochloric acid. The resulting compound is then purified using a variety of techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- has been studied for its potential use in a variety of scientific research applications. It has been found to have a variety of pharmacological effects, including analgesic, anxiolytic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.

Eigenschaften

CAS-Nummer

172800-03-2

Molekularformel

C24H39ClN2O3

Molekulargewicht

439 g/mol

IUPAC-Name

[(1R,2R)-2-(piperidin-1-ylmethyl)cycloheptyl] N-(2-butoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C24H38N2O3.ClH/c1-2-3-18-28-23-15-9-8-13-21(23)25-24(27)29-22-14-7-4-6-12-20(22)19-26-16-10-5-11-17-26;/h8-9,13,15,20,22H,2-7,10-12,14,16-19H2,1H3,(H,25,27);1H/t20-,22-;/m1./s1

InChI-Schlüssel

WTYDICABGJYSEV-BNBNXSKYSA-N

Isomerische SMILES

CCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCCC[C@@H]2CN3CCCCC3.Cl

SMILES

CCCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl

Kanonische SMILES

CCCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl

Andere CAS-Nummern

172800-03-2

Synonyme

[(1R,2R)-2-(1-piperidylmethyl)cycloheptyl] N-(2-butoxyphenyl)carbamate hydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.